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molecular formula C7H10N4 B8688690 N,N-dimethyl-N'-pyrazin-2-ylimidoformamide CAS No. 51519-09-6

N,N-dimethyl-N'-pyrazin-2-ylimidoformamide

Cat. No. B8688690
M. Wt: 150.18 g/mol
InChI Key: VBHWOPUQFADJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482336B2

Procedure details

A solution of N,N-dimethyl-N′-pyrazin-2-ylimidoformamide (189 g) from Step A in tetrahydrofuran (400 mL) was treated drop wise with 50% aqueous solution of hydroxylamine (245.7 mL) at 0° C., then warmed up to 80° C. for 2.5 h. Tetrahydrofuran was removed by rotoevaporation and the resulting aqueous mixture kept cold in a refrigerator. The resulting solid was filtered and rinsed with cold diethyl ether to yield the desired product.
Quantity
189 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
245.7 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[N:4][C:5]1[CH:10]=[N:9][CH:8]=[CH:7][N:6]=1.N[OH:13]>O1CCCC1>[OH:13][NH:2][CH:3]=[N:4][C:5]1[CH:10]=[N:9][CH:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
189 g
Type
reactant
Smiles
CN(C=NC1=NC=CN=C1)C
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
245.7 mL
Type
reactant
Smiles
NO
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran was removed by rotoevaporation
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
rinsed with cold diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ONC=NC1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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